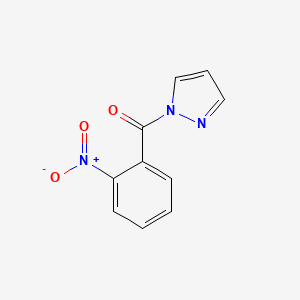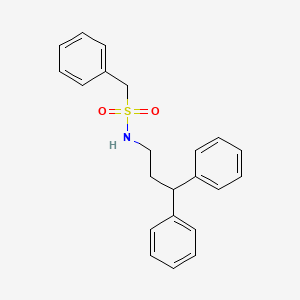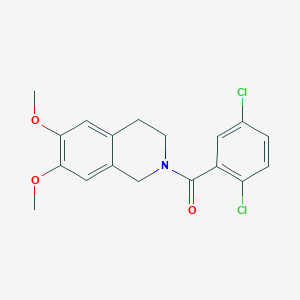
(2-Nitrophenyl)-pyrazol-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)-pyrazol-1-ylmethanone, also known as NPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NPPM is a yellow crystalline powder that is soluble in organic solvents such as methanol and ethanol. It has a molecular formula of C11H8N4O3 and a molecular weight of 248.21 g/mol.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)-pyrazol-1-ylmethanone is not fully understood, but it is thought to work by inhibiting the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that (2-Nitrophenyl)-pyrazol-1-ylmethanone has anti-inflammatory and analgesic effects in animal models. It has been found to reduce pain and inflammation in a variety of conditions, including arthritis and neuropathic pain. (2-Nitrophenyl)-pyrazol-1-ylmethanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Nitrophenyl)-pyrazol-1-ylmethanone in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying pain and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Orientations Futures
There are several future directions for research on (2-Nitrophenyl)-pyrazol-1-ylmethanone. One area of interest is its potential use in the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of research, such as neurodegenerative diseases and cancer. Finally, more research is needed to determine the safety and toxicity of (2-Nitrophenyl)-pyrazol-1-ylmethanone, particularly in humans.
Méthodes De Synthèse
The synthesis of (2-Nitrophenyl)-pyrazol-1-ylmethanone involves the reaction of 2-nitrobenzaldehyde and pyrazol-1-ylmethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and typically takes several hours to complete. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
(2-Nitrophenyl)-pyrazol-1-ylmethanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
(2-nitrophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQKJJLWSCPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)-pyrazol-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)


![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)